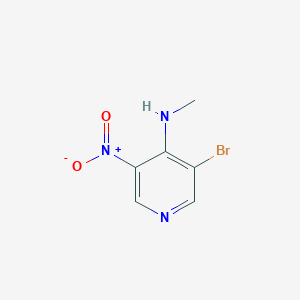

3-Bromo-N-methyl-5-nitropyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

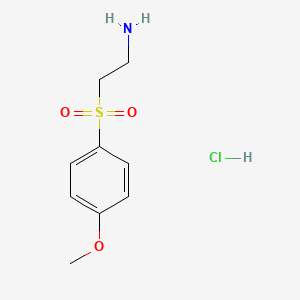

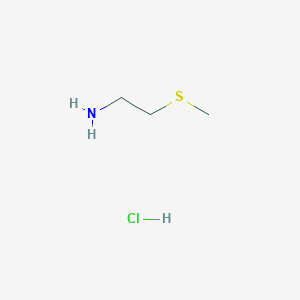

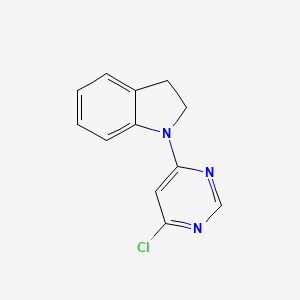

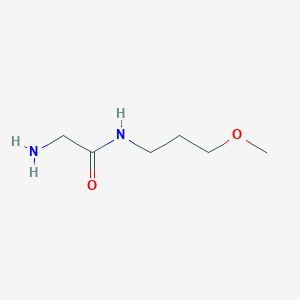

“3-Bromo-N-methyl-5-nitropyridin-4-amine” is a chemical compound that belongs to the class of organic compounds known as nitropyridines . Nitropyridines are compounds containing a nitro group attached to a pyridine ring. Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with a nitro group (-NO2), a bromine atom (Br), and a methylamine group (-NHCH3) attached to the ring .Chemical Reactions Analysis

Nitropyridines, including this compound, can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and others . The exact reactions that “3-Bromo-N-methyl-5-nitropyridin-4-amine” can undergo would depend on the reaction conditions and the other reactants present.Aplicaciones Científicas De Investigación

Nucleophilic Substitution Reactions and Nitro-group Migration

3-Bromo-4-nitropyridine, a compound closely related to 3-Bromo-N-methyl-5-nitropyridin-4-amine, has been studied for its behavior in nucleophilic substitution reactions with amines. Yao et al. (2005) observed that during its reaction with amines, an unexpected product involving nitro-group migration was formed, highlighting a unique rearrangement mechanism in certain conditions (Yao, Blake, & Yang, 2005).

Large Scale Synthesis and Safety Studies

Agosti et al. (2017) researched the large-scale synthesis of 5-Bromo-2-nitropyridine, a compound structurally related to 3-Bromo-N-methyl-5-nitropyridin-4-amine, focusing on improving synthesis efficiency and safety. This work provides insights into handling and safety considerations for the synthesis of similar nitropyridines (Agosti et al., 2017).

Vicarious Nucleophilic Amination

Bakke et al. (2001) explored the selective vicarious nucleophilic amination of 3-nitropyridines, a process relevant to the modification of compounds like 3-Bromo-N-methyl-5-nitropyridin-4-amine. Their study offers a method for preparing substituted 2-amino-5-nitropyridines, useful for further chemical modifications (Bakke, Svensen, & Trevisan, 2001).

Amination and Catalysis

Research by Perevalov et al. (1983) on the amination of bromo-1-methylnitropyrazoles, which shares structural similarities with 3-Bromo-N-methyl-5-nitropyridin-4-amine, delved into methods of synthesizing amino derivatives, demonstrating the versatility of these compounds in chemical synthesis (Perevalov et al., 1983).

Propiedades

IUPAC Name |

3-bromo-N-methyl-5-nitropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-8-6-4(7)2-9-3-5(6)10(11)12/h2-3H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGVVVSGJJMCJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NC=C1[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-N-methyl-5-nitropyridin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B1370343.png)

![2-[(4-Methylpiperazin-1-YL)sulfonyl]ethanamine](/img/structure/B1370345.png)